molecular formula C9H10ClNO2 B1438647 Methyl 3-amino-5-chloro-4-methylbenzoate CAS No. 1092307-46-4

Methyl 3-amino-5-chloro-4-methylbenzoate

Cat. No. B1438647
CAS RN: 1092307-46-4
M. Wt: 199.63 g/mol
InChI Key: KRSUGRZNOLSQDD-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-chloro-4-methylbenzoate” is a compound that belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. The compound contains a methyl ester group (-COOCH3), an amino group (-NH2), a chlorine atom, and a methyl group (-CH3) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzoic acid with a methylating agent to form the methyl ester, followed by substitution reactions to introduce the amino and chloro groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a methyl ester group, an amino group, a chlorine atom, and a methyl group . The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound.


Chemical Reactions Analysis

As an aromatic compound, “this compound” could undergo electrophilic aromatic substitution reactions. The presence of the electron-donating amino group and the electron-withdrawing ester group would influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on the nature and position of its substituents. For example, the presence of the polar ester and amino groups would likely make the compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-amino-5-chloro-4-methylbenzoate and its derivatives are synthesized through various chemical reactions, highlighting their versatility as intermediates in producing complex molecules. For instance, the synthesis of Chlorantraniliprole, a notable agrochemical, involves the use of similar compounds as intermediates, demonstrating the utility in agricultural chemistry for pest control (Zheng Jian-hong, 2012). Additionally, compounds like Methyl 4-butylamino-3-methyl-5-aminobenzoate, an important pharmaceutical intermediate, are synthesized from related compounds, showcasing applications in medicinal chemistry for drug synthesis (Tao Feng, 2005).

Hydrogen Bonded Supramolecular Structures

Research on compounds structurally similar to this compound has led to insights into hydrogen-bonded supramolecular structures. These studies provide a foundation for understanding molecular interactions and designing materials with specific properties. For example, the analysis of proton-transfer complexes assembled from related compounds has unveiled hydrogen-bonding features contributing to 1D–3D frameworks structures, which are crucial in the development of advanced materials (N. C. Khalib et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, handling of aromatic compounds should be done with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Future research on “Methyl 3-amino-5-chloro-4-methylbenzoate” could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

methyl 3-amino-5-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUGRZNOLSQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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